molecular formula C8H19ClN2O2 B1304955 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride CAS No. 85293-16-9

2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride

Cat. No.: B1304955
CAS No.: 85293-16-9
M. Wt: 210.70 g/mol
InChI Key: AYXMNBMQNHITDX-UHFFFAOYSA-N
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Description

2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its high affinity for certain biological receptors, making it valuable in medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors, including histamine h1 receptors

Mode of Action

It’s possible that the compound interacts with its targets in a manner similar to related compounds, potentially leading to changes in cellular signaling or function

Biochemical Pathways

Based on the potential interaction with histamine h1 receptors , it’s plausible that the compound could influence pathways related to inflammation, allergic responses, and other physiological processes regulated by histamine

Result of Action

Based on the potential interaction with histamine H1 receptors , it’s possible that the compound could influence cellular responses to histamine, potentially affecting processes like inflammation and allergic reactions

Biochemical Analysis

Biochemical Properties

2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H1 receptors, which are involved in allergic responses . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in inflammatory responses . Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, as well as alterations in cellular signaling pathways . The compound’s ability to modulate enzyme activity is particularly significant in its biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell . Understanding these pathways is essential for determining the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its effectiveness.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can affect its activity and function, as it needs to reach its target sites to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride typically involves the alkylation of piperazine with 2-(2-haloethoxy)ethanol. The reaction is carried out under decarboxylation conditions, followed by the conversion of the product into its dihydrochloride salt using a haloid acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halides like sodium chloride or potassium bromide are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride is unique due to its specific chemical structure, which allows it to interact with biological receptors in a distinct manner. Its high affinity for histamine H1 receptors makes it particularly valuable in medicinal chemistry and pharmacology research.

Properties

CAS No.

85293-16-9

Molecular Formula

C8H19ClN2O2

Molecular Weight

210.70 g/mol

IUPAC Name

2-(2-piperazin-1-ylethoxy)ethanol;hydrochloride

InChI

InChI=1S/C8H18N2O2.ClH/c11-6-8-12-7-5-10-3-1-9-2-4-10;/h9,11H,1-8H2;1H

InChI Key

AYXMNBMQNHITDX-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCOCCO.Cl.Cl

Canonical SMILES

C1CN(CCN1)CCOCCO.Cl

85293-16-9

Pictograms

Irritant

Origin of Product

United States

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